1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines a pyrazole ring fused to an isoquinoline moiety, along with a chloropyridinyl and methyl substituent. The structural complexity and potential biological activities of this compound make it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl- typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and isoquinoline derivatives under controlled conditions. For instance, the condensation of 1-acyl-2-(morpholin-4-yl)cycloalkenes with 3-amino-1-phenyl-1H-pyrazol-5(4H)-ones can yield the corresponding pyrazoloisoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product. For example, copper-catalyzed reactions have been employed to synthesize pyrazoloisoquinoline derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloropyridinyl group can yield various substituted pyrazoloisoquinoline derivatives with potential biological activities .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure and biological activities make it a promising candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: Its fluorescence properties have been explored for use in fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, leading to reduced nitric oxide production and anti-inflammatory effects . The compound’s ability to modulate these pathways highlights its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl- stands out due to its unique combination of structural features and substituents, which contribute to its distinct biological activities and potential applications. Its ability to inhibit specific enzymes and pathways, along with its fluorescence properties, makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
824968-42-5 |
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Molecular Formula |
C16H11ClN4 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H11ClN4/c1-9-13-15(21-20-9)11-6-3-2-5-10(11)14(19-13)12-7-4-8-18-16(12)17/h2-8H,1H3,(H,20,21) |
InChI Key |
HCGHXMBWSDEONT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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